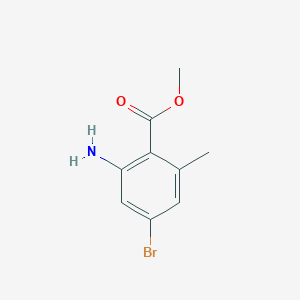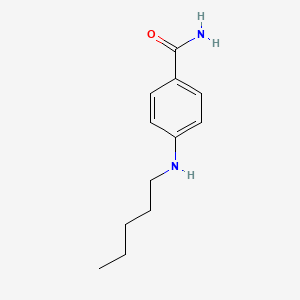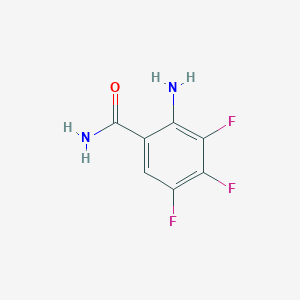
2-Amino-3,4,5-trifluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,4,5-trifluorobenzamide is a fluorinated aromatic amide with the molecular formula C7H5F3N2O This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, along with an amino group and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,5-trifluorobenzamide typically involves the introduction of fluorine atoms into the benzene ring followed by the incorporation of the amino and amide groups. One common synthetic route involves the following steps:
Fluorination: The starting material, such as 3,4,5-trifluorobenzoic acid, is subjected to fluorination reactions to introduce the fluorine atoms at the desired positions on the benzene ring.
Amidation: The fluorinated benzoic acid is then converted to the corresponding benzamide through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl2) to form the acid chloride intermediate, followed by reaction with ammonia (NH3) or an amine to yield the benzamide.
Amination: The final step involves the introduction of the amino group at the 2-position of the benzene ring. This can be accomplished through nucleophilic substitution reactions using appropriate amine sources.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3,4,5-trifluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The amino and amide groups can participate in oxidation and reduction reactions. For example, the amino group can be oxidized to form nitro derivatives, while the amide group can be reduced to form amines.
Condensation Reactions: The amide group can undergo condensation reactions with various electrophiles, leading to the formation of imides, lactams, and other cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce nitro compounds or amines, respectively.
Aplicaciones Científicas De Investigación
2-Amino-3,4,5-trifluorobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique fluorinated structure makes it a valuable scaffold for the development of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its distinct chemical properties.
Material Science: Fluorinated aromatic amides are used in the synthesis of advanced materials, including polymers and liquid crystals, due to their thermal stability and unique electronic properties.
Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide, leveraging its fluorinated structure to enhance efficacy and environmental stability.
Mecanismo De Acción
The mechanism of action of 2-Amino-3,4,5-trifluorobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The exact molecular pathways involved can vary based on the specific target and application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3,4-difluorobenzamide
- 2-Amino-3,5-difluorobenzamide
- 2-Amino-4-fluorobenzamide
- 3,4,5-Trifluorobenzamide
Comparison
Compared to similar compounds, 2-Amino-3,4,5-trifluorobenzamide is unique due to the presence of three fluorine atoms on the benzene ring. This high degree of fluorination can impart distinct chemical and biological properties, such as increased lipophilicity, metabolic stability, and binding affinity. These properties make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H5F3N2O |
|---|---|
Peso molecular |
190.12 g/mol |
Nombre IUPAC |
2-amino-3,4,5-trifluorobenzamide |
InChI |
InChI=1S/C7H5F3N2O/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H2,12,13) |
Clave InChI |
WQIMALNWXDJQPD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)F)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


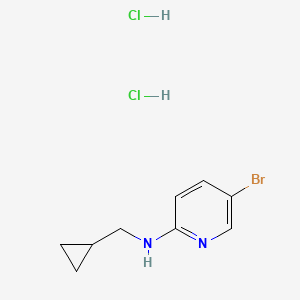
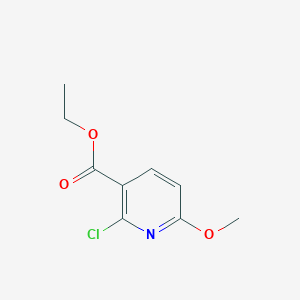

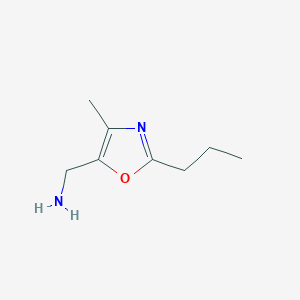
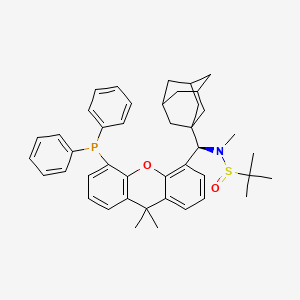
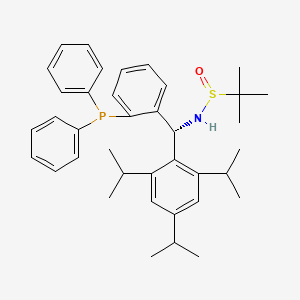
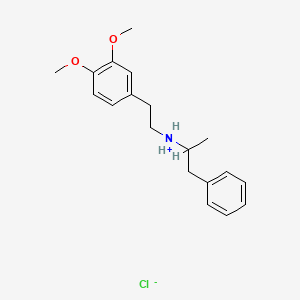
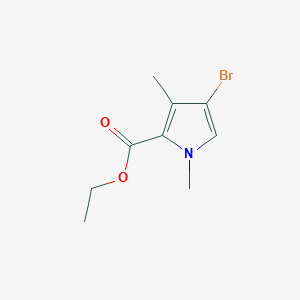
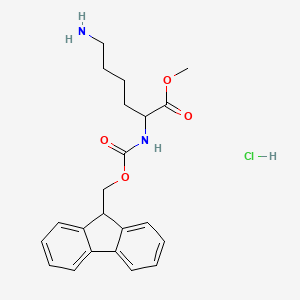

![4,6-Dibromo-2-chloro-1H-benzo[d]imidazole](/img/structure/B13652750.png)

